molecular formula C17H28BN3O4 B13716906 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester

7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester

Cat. No.: B13716906
M. Wt: 349.2 g/mol
InChI Key: IFPQPNKCAUMPJS-UHFFFAOYSA-N
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Description

The compound “MFCD26516587” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD26516587” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under specific conditions such as temperature, pressure, and pH to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to obtain “MFCD26516587” in its pure form.

Industrial Production Methods: In an industrial setting, the production of “MFCD26516587” is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD26516587” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: In substitution reactions, one functional group in “MFCD26516587” is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts such as palladium on carbon or platinum are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

“MFCD26516587” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: “MFCD26516587” is utilized in the production of specialty chemicals and materials.

Mechanism of Action

“MFCD26516587” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can focus on aspects such as:

    Structural Differences: Variations in molecular structure that affect reactivity and properties.

    Functional Properties: Differences in biological activity, stability, and solubility.

    Applications: Unique applications or advantages of “MFCD26516587” over similar compounds.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These comparisons help in understanding the distinct features and potential advantages of “MFCD26516587” in various applications.

Properties

Molecular Formula

C17H28BN3O4

Molecular Weight

349.2 g/mol

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C17H28BN3O4/c1-15(2,3)23-14(22)21-9-8-20-10-12(19-13(20)11-21)18-24-16(4,5)17(6,7)25-18/h10H,8-9,11H2,1-7H3

InChI Key

IFPQPNKCAUMPJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3CCN(CC3=N2)C(=O)OC(C)(C)C

Origin of Product

United States

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